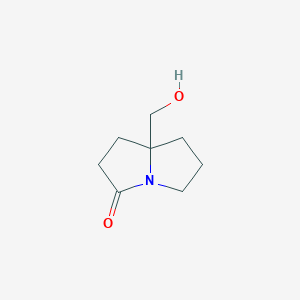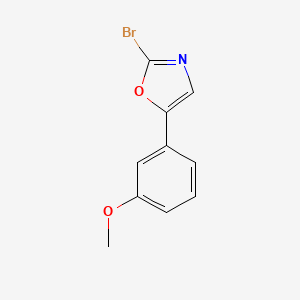
2-Bromo-5-(3-methoxyphenyl)oxazole
Overview
Description
2-Bromo-5-(3-methoxyphenyl)oxazole is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-(3-methoxyphenyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(3-methoxyphenyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Yamamuro et al. (2015) reported on the synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. These compounds, including the 5-(4'-Methoxyphenyl)-oxazole (MPO), were originally identified as synthetic compounds and later isolated from fungal culture broth. They were found to inhibit hatch and growth in Caenorhabditis elegans, suggesting their potential as anti-C. elegans agents. However, derivatives of MPO showed no effect on C. elegans, indicating the importance of MPO's complete structure for its biological activity (Yamamuro et al., 2015).
Narayana et al. (2010) synthesized and characterized new compounds, including 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles, for their antiproliferative activity. The study demonstrated that these compounds had promising activity against certain proliferative disorders, highlighting their potential in pharmacological applications (Narayana et al., 2010).
Rosca (2020) conducted in silico and experimental studies on novel oxazol-5(4H)-ones with potential pharmacological applications. The study involved synthesizing new compounds derived from 2-(4-(4-X-phenylsulfonyl)phenyl)-4-(3-bromo/3-bromo-4-methoxy-benzylidene)oxazol-5(4H)-ones. These compounds were evaluated for cytotoxicity and antimicrobial activity, revealing their potential in pharmaceutical research (Rosca, 2020).
Holla et al. (1996) explored the synthesis, characterization, and antifungal activity of compounds derived from 3-(3-bromo-4-methoxyphenyl)-4-amino-5-mercapto-1,2,4-triazole. These compounds demonstrated antifungal properties against specific fungal strains, indicating their potential use in treating fungal infections (Holla et al., 1996).
Vijaya Raj and Narayana (2006) described the synthesis of 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones and their evaluation for anticonvulsant activity. Some of these compounds exhibited significant anticonvulsant activity, suggesting their potential in developing new treatments for convulsive disorders (Vijaya Raj & Narayana, 2006).
properties
IUPAC Name |
2-bromo-5-(3-methoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-13-8-4-2-3-7(5-8)9-6-12-10(11)14-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFRXVNEVVWYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(3-methoxyphenyl)oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



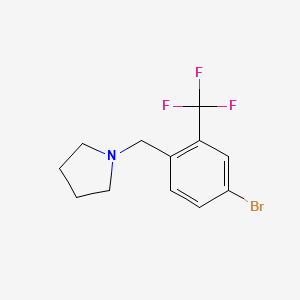

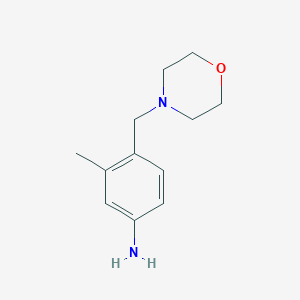

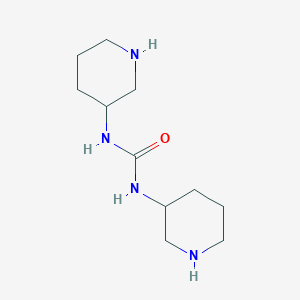
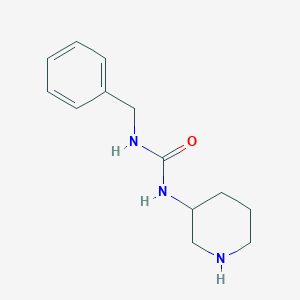
![tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate](/img/structure/B8013283.png)
![tert-butyl N-[2-fluoro-5-(hydroxymethyl)phenyl]carbamate](/img/structure/B8013286.png)
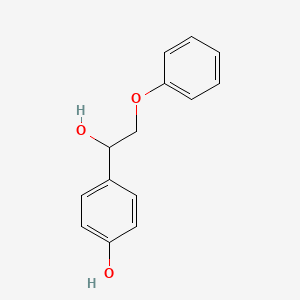
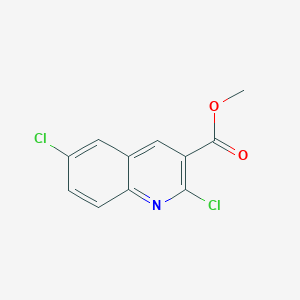
![1-Chloroimidazo[1,5-a]pyridine](/img/structure/B8013304.png)
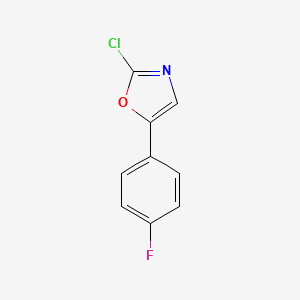
![[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-cyclopentyl]-carbamic acid tert-butyl ester](/img/structure/B8013315.png)
